Lipoamide-PEG11-Mal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

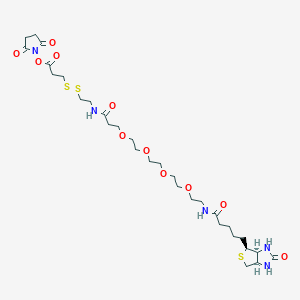

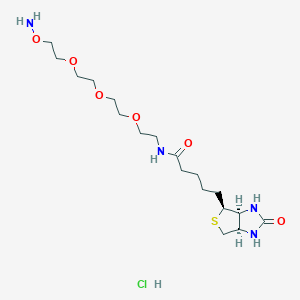

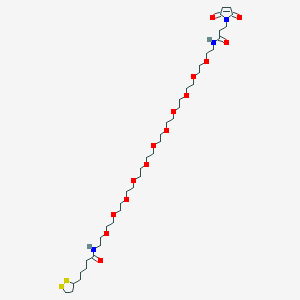

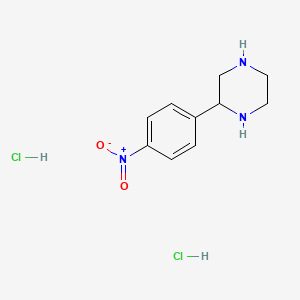

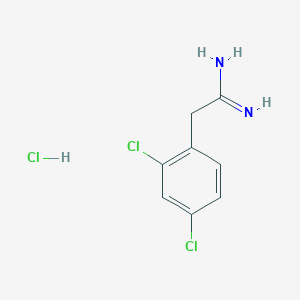

Lipoamide-PEG11-Mal is a compound that contains a lipoic acid group and a maleimide group moiety. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The lipoic acid group contains two sulfur atoms connected by a disulfide bond, which can exist in higher oxidation states. The hydrophilic polyethylene glycol linker increases the water solubility of the compound .

Wirkmechanismus

Target of Action

Lipoamide-PEG11-Mal, also known as MAL-PEG11-Lipoamide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .

Mode of Action

The compound contains a lipoic acid group and a maleimide group moiety . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction allows the compound to bind to its target protein and an E3 ubiquitin ligase simultaneously . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By exploiting this system, this compound can selectively degrade target proteins .

Pharmacokinetics

It’s worth noting that the hydrophilic peg linker in the compound increases its water solubility , which could potentially influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the role of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of thiol groups in the environment is necessary for the maleimide group in the compound to form a covalent bond . Additionally, the compound’s storage conditions can affect its stability

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Lipoamide-PEG11-Mal plays a crucial role in biochemical reactions as it forms an essential part of PROTAC molecules . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is such that PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of this compound on cells are primarily through its role in the formation of PROTACs . By enabling the synthesis of PROTACs, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the target proteins of the PROTACs.

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in PROTACs . PROTACs, which include this compound as a linker, bind to the target protein and an E3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would be tied to the stability and degradation of the PROTACs themselves .

Metabolic Pathways

As a component of PROTACs, it is likely involved in the ubiquitin-proteasome pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be primarily determined by the properties of the PROTACs it helps form

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTACs it is part of . The targeting signals or post-translational modifications that direct it to specific compartments or organelles would be determined by the other components of the PROTACs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lipoamide-PEG11-Mal is synthesized by linking lipoamide and maleimide through a polyethylene glycol spacer. The reaction typically involves the activation of the carboxyl group of lipoamide, followed by coupling with the amino group of the polyethylene glycol spacer. The maleimide group is then introduced to the terminal end of the polyethylene glycol spacer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the activation of lipoamide, coupling with polyethylene glycol, and introduction of the maleimide group. The final product is purified using chromatography techniques and characterized using nuclear magnetic resonance and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

Lipoamide-PEG11-Mal undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Oxidation and Reduction: The disulfide bond in the lipoic acid group can be reduced to form free thiol groups or oxidized to form higher oxidation states.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing biomolecules, and the reaction is typically carried out in aqueous buffers at neutral pH.

Oxidation and Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to reduce the disulfide bond, while oxidizing agents like hydrogen peroxide can oxidize the thiol groups.

Major Products Formed

Substitution Reactions: The major product is a thioether-linked conjugate of this compound and the thiol-containing biomolecule.

Oxidation and Reduction: The major products are the reduced or oxidized forms of the lipoic acid group.

Wissenschaftliche Forschungsanwendungen

Lipoamide-PEG11-Mal has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lipoamide-PEG4-Mal: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.

Lipoamide-PEG12-Mal: Contains a longer polyethylene glycol spacer, providing greater flexibility and distance between the conjugated biomolecules.

Uniqueness

Lipoamide-PEG11-Mal is unique due to its optimal polyethylene glycol spacer length, which balances solubility, flexibility, and reactivity. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69N3O15S2/c43-36(4-2-1-3-35-8-34-58-59-35)40-9-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-10-41-37(44)7-11-42-38(45)5-6-39(42)46/h5-6,35H,1-4,7-34H2,(H,40,43)(H,41,44) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLHFRMIEQEYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H69N3O15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B6354140.png)

![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)